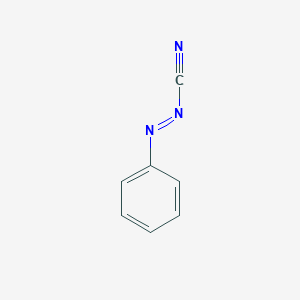
2-Phenyldiazene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyldiazene-1-carbonitrile is an organic compound characterized by the presence of a diazene group (N=N) attached to a phenyl ring and a nitrile group (C≡N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenyldiazene-1-carbonitrile can be synthesized through the reaction of nitrosobenzene with cyanamide. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyldiazene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of 2-phenylhydrazine-1-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenyldiazene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-phenyldiazene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The nitrile group can also participate in interactions with nucleophilic sites on proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyldiazene-1-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2-Phenyldiazene-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
2-Phenyldiazene-1-carbonitrile oxide: An oxidized form of this compound.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
64661-86-5 |
|---|---|
Formule moléculaire |
C7H5N3 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
phenyliminocyanamide |
InChI |
InChI=1S/C7H5N3/c8-6-9-10-7-4-2-1-3-5-7/h1-5H |
Clé InChI |
QGWQTKPYQSONBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
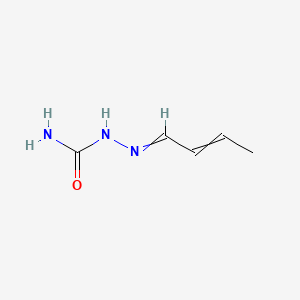


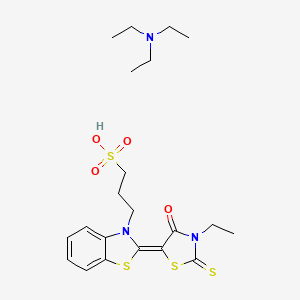

![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
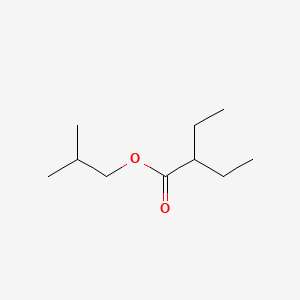
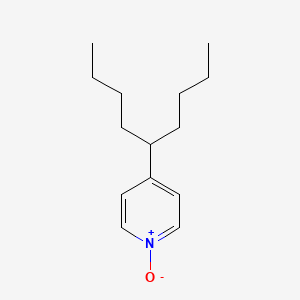
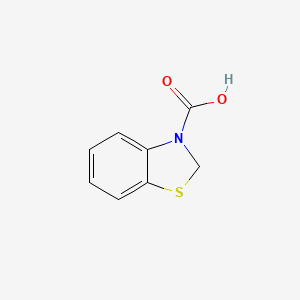
![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
